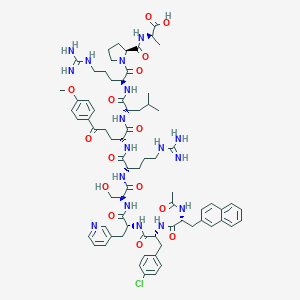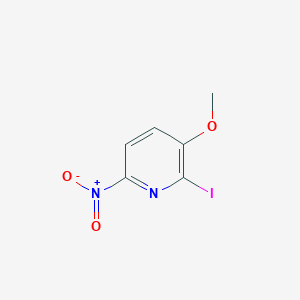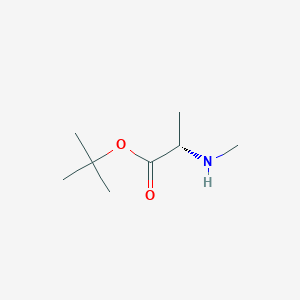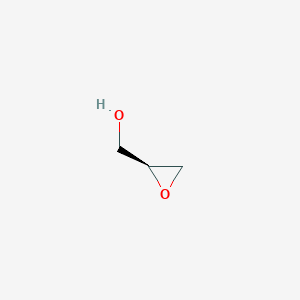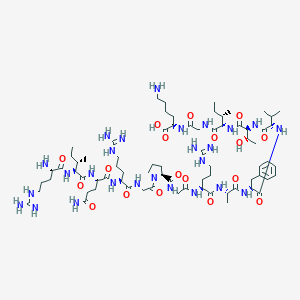
(S)-(-)-3-Cyclohexenecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
- Diastereoselective Synthesis : One method for synthesizing related cyclohexene structures involves diastereoselective synthesis using L-serine as the starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps (Cong & Yao, 2006).
- Curtius Rearrangement : The Curtius rearrangement of cyclohex-3-ene carboxylic acid, utilizing diphenylphosphoryl azide, has been employed to synthesize alkyl N-(1-cyclohex-3-enyl)carbamates (Gómez-Sánchez & Marco-Contelles, 2005).
Molecular Structure Analysis
- Hydrogen Bonding and Flexional Ring Disorder : The crystal structure of 3-oxo-1-cyclohexene-1-carboxylic acid, a related compound, shows hydrogen-bonding catemers and flexional disorder in some carbon atoms (Barcon et al., 1998).
Chemical Reactions and Properties
- Ring-Opening Reactions : The bromination of 3-cyclohexene-1-carboxylic acid and the opening of its epoxy derivatives exhibit specific stereochemical outcomes (Bellucci et al., 1972).
Physical Properties Analysis
- Structural Flexibility : Cyclohexenecarboxylic acid derivatives often show structural flexibility and disorder, impacting their physical properties (Barcon et al., 1998).
Chemical Properties Analysis
- Formation of Hydrogen-Bonded Structures : Cyclohexene- and cyclohexanecarboxylates form varied hydrogen-bonded structures, including layered and chain structures, indicating diverse chemical reactivity and interactions (Rao et al., 2007).
Wissenschaftliche Forschungsanwendungen
Materials Science and Chemistry :
- It is used as an efficient gelator for solidifying ionic liquid electrolytes, beneficial in the development of solid electrolytes for dye-sensitized solar cells (Décoppet et al., 2014).
- Cyclohexanepolycarboxylic acids, a group to which (S)-(-)-3-Cyclohexenecarboxylic acid belongs, have potential applications in the production of magnetic materials (Lin & Tong, 2011).
- It reacts with aromatic substrates in the presence of polyphosphoric acid to produce cis-1,2,3,4,4a,9a-hexahydrofluoren-9-ones, which are important in organic synthesis (Ramana & Potnis, 1995).
- Its oxidation can lead to the production of adipic acid, a key component in nylon production, offering a "greener" production process (Sato, Aoki, & Noyori, 1998).
Biochemistry and Microbiology :
- It interferes with the utilization of other cyclic acids during methane fermentation, suggesting a unique pathway for its utilization (Keith et al., 1952; Keith et al., 1978).
- Pseudomonas putida can metabolize (S)-(-)-3-Cyclohexenecarboxylic acid, indicating its role in microbial metabolic pathways (Blakley & Papish, 1982).
- It's an intermediate in the formation of catechol in cell extracts from bacteria, playing a role in microbial degradation processes (Reiner, 1971).
Pharmaceuticals and Medicinal Chemistry :
- It is used as a starting material for the synthesis of various chemical compounds, including potential pharmaceuticals (Cong & Yao, 2006).
- It's involved in the synthesis of the cyclohexyl fragment of FK-506, an important immunosuppressant (Chini et al., 1992).
Wirkmechanismus
Target of Action
(S)-(-)-3-Cyclohexenecarboxylic acid is a chiral compound that has been used in the synthesis of various pharmaceutical intermediates . .
Mode of Action
As an organic synthesis intermediate, its mode of action would largely depend on the specific reactions it is involved in .
Biochemical Pathways
It has been used as a reactant for the preparation of a potent and orally active direct inhibitor of factor xa , suggesting it may play a role in the coagulation pathway.
Pharmacokinetics
As a carboxylic acid, it is likely to be ionized at physiological pH, which could impact its absorption and distribution .
Result of Action
Its effects would largely depend on the specific reactions it is involved in and the resulting compounds .
Action Environment
The action, efficacy, and stability of (S)-(-)-3-Cyclohexenecarboxylic acid can be influenced by various environmental factors. For instance, its storage temperature and exposure to light can affect its stability . Furthermore, its efficacy and action can be influenced by the pH and ionic strength of its environment due to its ionizable carboxylic acid group .
Safety and Hazards
Zukünftige Richtungen
The study and application of carboxylic acids continue to be a vibrant field in chemistry. They are crucial in the development of new pharmaceuticals, polymers, and chemical reagents . Future research will likely focus on developing more efficient and sustainable methods for the synthesis of carboxylic acids and their derivatives .
Eigenschaften
IUPAC Name |
(1S)-cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSWCWPCANWBFG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-3-Cyclohexenecarboxylic acid | |
CAS RN |
5708-19-0 | |
| Record name | (S)-(-)-3-Cyclohexene-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (S)-(-)-3-Cyclohexenecarboxylic acid used in the synthesis of complex molecules?
A1: (S)-(-)-3-Cyclohexenecarboxylic acid serves as a key starting material for synthesizing biologically relevant molecules. For example, it has been utilized in the preparation of the C28-C34 cyclohexyl fragment of the immunosuppressant FK-506 []. This highlights the utility of this compound in accessing complex structures with potential therapeutic applications.
Q2: Can you elaborate on the synthesis and biological evaluation of β-(1→3)-glucan mimetics using (S)-(-)-3-Cyclohexenecarboxylic acid?
A2: Researchers designed and synthesized a series of 2,4-dideoxy-thioether-linked carbacyclic β-(1→3)-glucan mimetics using (S)-(-)-3-Cyclohexenecarboxylic acid as a starting point []. The synthesized di-, tri-, and tetramers were tested for their ability to interact with CR3 and Dectin-1 receptors, which are involved in immune responses. These synthetic mimetics demonstrated comparable activity to their natural β-(1→3)-glucan counterparts (laminaritriose and tetraose), suggesting potential applications in immunomodulation.
Q3: Are there any advantages to using (S)-(-)-3-Cyclohexenecarboxylic acid as a building block in organic synthesis?
A3: Yes, the readily available commercial source of (S)-(-)-3-Cyclohexenecarboxylic acid makes it a practical starting material for various synthetic applications [, ]. This accessibility, combined with its chiral nature, allows for the development of stereoselective synthetic routes to complex molecules, as exemplified by its use in the synthesis of β-(1→3)-glucan mimetics and the FK-506 fragment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


